Cas no 2229634-12-0 (1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

1-(2-Bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine is a brominated and fluorinated cyclopropylmethanamine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the cyclopropane ring and halogenated aromatic moiety, contribute to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions and further functionalization. The compound's rigid cyclopropyl group may also influence its biological activity, offering opportunities for the development of novel bioactive molecules. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity.
1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine structure
2229634-12-0 structure
Product Name:1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine
CAS No:2229634-12-0
MF:C12H15BrFN
MW:272.156605958939
CID:5985976
PubChem ID:165796959
Update Time:2025-10-30

1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine
    • EN300-1915428
    • [1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
    • 2229634-12-0
    • Inchi: 1S/C12H15BrFN/c1-11(2)6-12(11,7-15)10-8(13)4-3-5-9(10)14/h3-5H,6-7,15H2,1-2H3
    • InChI Key: RXLJGAKKAAOAHY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(C=1C1(CN)CC1(C)C)F

Computed Properties

  • Exact Mass: 271.03719g/mol
  • Monoisotopic Mass: 271.03719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26Ų

1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

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Additional information on 1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine

Research Brief on 1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine (CAS: 2229634-12-0)

1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine (CAS: 2229634-12-0) is a novel chemical entity that has recently garnered attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique cyclopropylmethanamine core and halogenated aromatic ring, exhibits potential pharmacological properties that make it a promising candidate for further investigation. Recent studies have focused on its synthesis, structural characterization, and preliminary biological evaluation, shedding light on its possible therapeutic applications.

The synthesis of 1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine involves a multi-step process, starting with the preparation of the cyclopropylmethanamine scaffold followed by the introduction of the bromo-fluoro phenyl moiety. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have been employed to confirm the compound's structure and purity. These synthetic and analytical efforts have laid the groundwork for subsequent pharmacological studies.

Preliminary biological evaluations have revealed that 1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine exhibits moderate affinity for certain neurotransmitter receptors, particularly those involved in the modulation of central nervous system (CNS) activity. In vitro assays have demonstrated its potential as a ligand for serotonin and dopamine receptors, suggesting possible applications in the treatment of neurological and psychiatric disorders. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic and safety profiles.

Recent research has also explored the compound's potential as a precursor for the development of more complex molecules. Its unique structural features, including the cyclopropyl ring and halogen substituents, make it a versatile building block for the synthesis of derivatives with enhanced biological activity. Computational modeling and structure-activity relationship (SAR) studies are currently underway to optimize its pharmacological properties and identify lead compounds for clinical development.

In conclusion, 1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine (CAS: 2229634-12-0) represents a promising area of research in the field of medicinal chemistry. Its unique structure and preliminary biological activity warrant further investigation to fully elucidate its therapeutic potential. Ongoing studies aim to refine its synthesis, explore its mechanism of action, and develop derivatives with improved efficacy and safety profiles. This compound may hold significant promise for addressing unmet medical needs in CNS disorders and beyond.

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